molecular formula C22H25NO5 B13385771 3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13385771
M. Wt: 383.4 g/mol
InChI Key: UWYBFPJWSCJJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The compound features a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the β-carbon (C3) of the propanoic acid backbone, which distinguishes it from other Fmoc-protected amino acids. This alkyl ether group imparts unique steric and electronic properties, influencing solubility, reactivity, and applications in peptide design.

Scientific Research Applications

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in:

Comparison with Similar Compounds

The following comparison focuses on structurally related Fmoc-protected β-substituted propanoic acid derivatives, categorized by substituent type (e.g., aryl, alkyl, sulfur-containing). Data are synthesized from the provided evidence, emphasizing molecular properties, synthetic utility, and functional differences.

Alkoxy-Substituted Derivatives

Alkoxy groups at the β-position modulate lipophilicity and steric bulk, impacting peptide solubility and coupling efficiency.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
(2S)-2-(Fmoc-amino)-3-(propan-2-yloxy)propanoic acid Isopropyloxy (-OCH(CH₃)₂) C₁₉H₁₇NO₄ 323.35 High purity (95%); moderate steric hindrance SPPS for hydrophobic peptide segments
Target Compound: 3-Butoxy-2-(Fmoc-amino)propanoic acid Butoxy (-OCH₂CH₂CH₂CH₃) C₂₁H₂₁NO₅ 367.40 Inferred: Increased lipophilicity vs. shorter alkoxy chains Likely used in membrane-associated peptide synthesis N/A

Key Trends :

  • Longer alkyl chains (e.g., butoxy vs.
  • Steric bulk may reduce coupling efficiency during SPPS, necessitating optimized reaction conditions.

Aryl-Substituted Derivatives

Aryl groups introduce aromaticity and electronic effects, enabling π-π interactions and targeted binding.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
3-(4-Chlorophenyl)-2-(Fmoc-amino)propanoic acid 4-Chlorophenyl C₂₄H₂₀ClNO₄ 421.88 Melting point: ~116–117°C (analogous derivatives); halogen enhances stability Drug discovery (e.g., protease inhibitors)
3-(2-Fluorophenyl)-2-(Fmoc-amino)propanoic acid 2-Fluorophenyl C₂₄H₂₀FNO₄ 405.42 Enhanced electronic effects due to fluorine Fluorinated peptide probes for imaging
3-(1-Naphthyl)-2-(Fmoc-amino)propanoic acid 1-Naphthyl C₂₈H₂₃NO₄ 443.49 High steric bulk; low solubility in aqueous buffers Non-natural amino acids in constrained peptides

Key Trends :

  • Halogenated aryl groups (e.g., Cl, F) improve metabolic stability and binding affinity in drug candidates .
  • Bulky substituents (e.g., naphthyl) require polar solvents (e.g., DMF) for solubility and may hinder SPPS coupling .

Sulfur-Containing Derivatives

Thioether and sulfanyl groups enhance nucleophilicity and metal-binding capacity.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
3-[(2-Azidoethyl)sulfanyl]-2-(Fmoc-amino)propanoic acid -S-CH₂CH₂N₃ C₂₁H₂₀N₄O₄S 440.47 Photo-crosslinking via azide-alkyne cycloaddition Bioconjugation and peptide labeling
Fmoc-D-Cys(Acm)-OH -S-CH₂NHCOCH₃ C₁₈H₂₀N₂O₅S 376.43 Acetamidomethyl (Acm) protection for disulfide bond formation Native chemical ligation (NCL)
3-[(2-Hydroxyethyl)sulfanyl]-2-(Fmoc-amino)propanoic acid -S-CH₂CH₂OH C₁₉H₁₇NO₅S 379.41 Melting point: 116–117°C; soluble in DMF/water mixtures Thiol-responsive drug delivery systems

Key Trends :

  • Sulfur-containing derivatives enable site-specific modifications (e.g., disulfide bridges, bioconjugation) .
  • Azide-functionalized analogs are critical for "click chemistry" applications in peptide-drug conjugates .

Other Functionalized Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
(2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid Indol-3-yl C₂₅H₂₀N₂O₄ 412.44 Fluorescence properties; aromatic stacking Tryptophan analogs in fluorescence studies
2-(Fmoc-amino)-3,3,3-trifluoropropanoic acid -CF₃ C₁₇H₁₂F₃NO₄ 351.28 High electronegativity; metabolic resistance Fluorinated peptides for enhanced stability

Biological Activity

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 71989-33-8, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H25NO5
Molecular Weight383.44 g/mol
CAS Number71989-33-8
Purity96%

Synthesis

This compound is synthesized through various methods, including peptide coupling reactions and bioconjugation techniques. The synthesis often involves the use of protecting groups to ensure selectivity during the formation of peptide bonds. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a temporary protecting group for amino acids during solid-phase peptide synthesis.

The biological activity of this compound primarily revolves around its function as a peptide analog. It has been studied for its potential role in modulating biological pathways related to insulin signaling and glucose metabolism, making it a candidate for diabetes treatment. Research indicates that compounds with similar structures can influence incretin signaling pathways, which are crucial in regulating blood sugar levels.

Case Studies

  • Incretin Analog Studies : A study published in a patent (WO2021034815A1) discusses the synthesis and evaluation of incretin analogs that include this compound as an intermediate. These analogs showed promise in enhancing insulin secretion in response to glucose levels, indicating their potential utility in treating Type 2 diabetes .
  • Peptide Conjugation : In experiments involving dual-drug candidates for diabetes treatment, this compound was used to create conjugates aimed at improving bioavailability and targeting specific tissues. The studies demonstrated that such conjugates could effectively enhance therapeutic outcomes in diabetic models .

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Insulin Sensitization : Compounds structurally related to this compound have been shown to improve insulin sensitivity in animal models .
  • Neuroprotective Effects : There is emerging evidence suggesting that incretin mimetics may have neuroprotective effects, potentially linking this compound to treatments for neurodegenerative diseases .

Properties

IUPAC Name

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBFPJWSCJJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.